Tribenzylstannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tributyltin hydride, also known as tributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis as a source of hydrogen atoms. The compound is known for its relatively weak, nonionic bond between tin and hydrogen, which can cleave homolytically, making it a good radical reducing agent .

Preparation Methods

Tributyltin hydride can be synthesized by reducing tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tributyltin oxide .

Chemical Reactions Analysis

Tributyltin hydride undergoes various types of reactions, primarily involving radical mechanisms. Some of the notable reactions include:

Barton-McCombie Reaction: This reaction involves the reduction of organic halides to hydrocarbons using tributyltin hydride.

Barton Decarboxylation: This reaction converts carboxylic acids to hydrocarbons.

Dehalogenation: Tributyltin hydride can be used to remove halogens from organic compounds.

Intramolecular Radical Cyclization: This reaction forms cyclic compounds from linear precursors.

Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator. The major products formed from these reactions are typically hydrocarbons or other reduced forms of the starting materials .

Scientific Research Applications

Organic Synthesis

Tribenzylstannane as a Reagent:

this compound is utilized in organic synthesis as a versatile reagent for the formation of carbon-carbon bonds. It acts as a nucleophile in various reactions, including:

- Stannylation Reactions: this compound can be used to introduce stannyl groups into organic molecules, facilitating further transformations.

- Cross-Coupling Reactions: It has been effectively employed in Stille coupling reactions, which are crucial for synthesizing complex organic compounds.

Case Study: Stille Coupling

A notable application of this compound is in the synthesis of biaryl compounds through Stille coupling. In a study, this compound was reacted with aryl halides under palladium catalysis to yield high-purity biaryl products, demonstrating its efficacy as a coupling partner .

Catalysis

Frustrated Lewis Pair Chemistry:

Recent advancements have highlighted the role of this compound in frustrated Lewis pair (FLP) chemistry. It serves as a Lewis acid in reactions involving hydrogen activation and imine hydrogenation.

- Hydrogen Activation: A novel this compound derivative was synthesized and characterized, showing enhanced Lewis acidity compared to traditional boron-based Lewis acids. This compound facilitated low-temperature hydrogen activation, showcasing its potential in hydrogenation processes .

Data Table: Comparison of Lewis Acids

| Lewis Acid | Type | Reactivity Level | Application Area |

|---|---|---|---|

| This compound | Stannylium ion | High | Hydrogenation, FLP chemistry |

| Boranes | Boron-based | Moderate | Organic synthesis |

| Aluminum Chloride | Aluminum-based | Low | Friedel-Crafts reactions |

Medicinal Chemistry

Antitumor Activity:

this compound derivatives have been investigated for their biological activities, particularly in cancer treatment. Research has demonstrated that tribenzylstannate carboxylates exhibit significant antitumor properties in murine models.

- Case Study: In Vivo Antitumor Efficacy

In a study involving 4T1 murine metastatic mammary tumors, tribenzylstannate carboxylates showed enhanced efficacy when delivered via PLGA nanoparticles. This method improved bioavailability and therapeutic outcomes compared to conventional delivery systems .

Materials Science

Polymer Chemistry:

this compound is also employed in polymer chemistry as an initiator in the synthesis of organotin polymers. These polymers possess unique properties that make them suitable for various applications including coatings and adhesives.

Mechanism of Action

The mechanism by which tributyltin hydride exerts its effects involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer to organic radicals. The relatively weak bond strength (74 kcal/mol) of the tin-hydrogen bond makes tributyltin hydride an effective hydrogen donor .

Comparison with Similar Compounds

Tributyltin hydride is unique among organotin hydrides due to its relatively weak tin-hydrogen bond, which facilitates radical reactions. Similar compounds include:

Triphenyltin Hydride: Another organotin hydride used in radical reactions.

Tris(trimethylsilyl)silane: A silicon-based hydride used as an alternative to tin hydrides due to its lower toxicity.

Indium Hydrides: Used as radical hydrogen donors in place of tin hydrides.

Tributyltin hydride stands out due to its effectiveness in radical reactions and its relatively simple preparation methods, despite its high toxicity and lipophilicity.

Properties

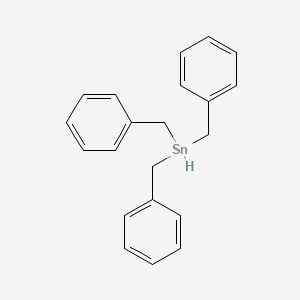

Molecular Formula |

C21H22Sn |

|---|---|

Molecular Weight |

393.1 g/mol |

IUPAC Name |

tribenzylstannane |

InChI |

InChI=1S/3C7H7.Sn.H/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |

InChI Key |

HHRCVDKFONJVGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[SnH](CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.